Cas no 1361524-93-7 (2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl)

2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl
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- インチ: 1S/C14H11Cl3O/c1-8-3-4-10(13(5-8)18-2)9-6-11(15)14(17)12(16)7-9/h3-7H,1-2H3
- InChIKey: OBQKSIBQXNCRLI-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC(C)=CC=1OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 262
- 疎水性パラメータ計算基準値(XlogP): 5.8
- トポロジー分子極性表面積: 9.2
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011000413-500mg |
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |
1361524-93-7 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
Alichem | A011000413-1g |
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |
1361524-93-7 | 97% | 1g |
1,475.10 USD | 2021-07-05 | |
Alichem | A011000413-250mg |
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl |
1361524-93-7 | 97% | 250mg |
480.00 USD | 2021-07-05 |
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl 関連文献
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenylに関する追加情報
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl
2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl is a complex organic compound with the CAS number 1361524-93-7. This compound belongs to the class of biphenyl derivatives, which are widely studied for their unique chemical properties and potential applications in various fields. The molecule consists of two phenyl rings connected by a single bond, with substituents that include methoxy, methyl, and trichloro groups. These substituents significantly influence the compound's physical and chemical properties, making it a subject of interest in both academic and industrial research.
The biphenyl structure of this compound provides a rigid framework that enhances its stability and reactivity under certain conditions. The presence of the methoxy group at the 2' position introduces electron-donating effects, which can modulate the electronic properties of the molecule. Similarly, the methyl group at the 4' position contributes to steric effects and further alters the compound's reactivity. The trichloro substitution at positions 3, 4, and 5 on one of the phenyl rings introduces significant electron-withdrawing effects, which can influence the compound's ability to participate in various chemical reactions.
Recent studies have explored the potential of 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl in advanced materials science applications. Researchers have found that this compound exhibits unique electronic properties that make it a promising candidate for use in organic electronics. Its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) has been particularly noted. Furthermore, its stability under thermal and photochemical conditions makes it suitable for applications in high-performance electronic devices.
In addition to its electronic applications, 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl has also been investigated for its potential in pharmaceutical chemistry. The compound's structure allows for selective interactions with biological molecules, making it a valuable tool in drug design and development. Recent research has focused on its ability to modulate cellular signaling pathways and its potential as a lead compound for anti-cancer therapies.
The synthesis of 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of intermediates that incorporate the necessary substituents on each phenyl ring. Subsequent coupling reactions are then employed to connect the two phenyl rings while maintaining the integrity of the substituents. Advanced purification techniques are often required to isolate the final product in high purity.
From an environmental perspective, understanding the behavior of 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl in natural systems is crucial. Studies have shown that this compound exhibits moderate persistence in aquatic environments due to its hydrophobic nature. However, its bioaccumulation potential remains a topic of ongoing research. Efforts are being made to develop efficient degradation pathways for this compound to mitigate any potential environmental impacts.
In conclusion, 2'-Methoxy-4'-methyl-3,4,5-trichlorobiphenyl is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both fundamental research and applied development. As advancements in synthetic methods and characterization techniques continue to emerge, this compound is expected to play an increasingly important role in shaping future innovations in materials science and pharmaceutical chemistry.
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